Omonasteine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

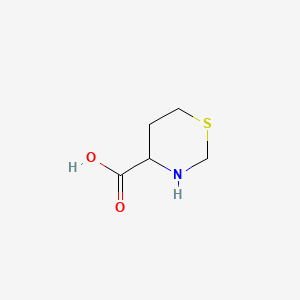

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,3-thiazinane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c7-5(8)4-1-2-9-3-6-4/h4,6H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKHUBWXBZINMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCNC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50866794 | |

| Record name | Tetrahydro-2H-1,3-thiazine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60175-95-3 | |

| Record name | Tetrahydro-2H-1,3-thiazine-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60175-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Omonasteine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060175953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydro-2H-1,3-thiazine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Omonasteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OMONASTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X84GC156K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Homocysteine Metabolism: Pathways and Regulation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core pathways of homocysteine metabolism, their intricate regulatory mechanisms, and the experimental methodologies used to investigate them. Homocysteine, a sulfur-containing amino acid, sits at a critical metabolic junction, and its dysregulation is implicated in a range of pathologies, making it a key area of interest for research and drug development.

Core Metabolic Pathways of Homocysteine

Homocysteine is primarily metabolized through two competing pathways: remethylation and transsulfuration . The balance between these pathways is crucial for maintaining cellular homeostasis.

Remethylation Pathways

The remethylation pathways conserve methionine by transferring a methyl group to homocysteine. This process is carried out by two distinct enzymes in different cellular and tissue contexts.

-

Methionine Synthase (MS): This ubiquitous, vitamin B12-dependent enzyme catalyzes the remethylation of homocysteine to methionine using 5-methyltetrahydrofolate (5-MTHF) as the methyl donor.[1][2][3] This reaction is not only crucial for methionine regeneration but also for the recycling of tetrahydrofolate, a key cofactor in nucleotide synthesis.[2] The overall reaction is:

-

Homocysteine + 5-Methyltetrahydrofolate --(Methionine Synthase, Vitamin B12)--> Methionine + Tetrahydrofolate

-

-

Betaine-Homocysteine S-Methyltransferase (BHMT): Primarily active in the liver and kidneys, BHMT provides an alternative remethylation pathway, particularly when methionine levels are high.[4] It utilizes betaine (trimethylglycine) as the methyl donor.[4][5][6] The reaction is as follows:

-

Homocysteine + Betaine --(BHMT)--> Methionine + Dimethylglycine

-

Transsulfuration Pathway

The transsulfuration pathway is an irreversible catabolic route for homocysteine, leading to the synthesis of cysteine and its downstream products, such as glutathione, a major cellular antioxidant.[7] This pathway is predominantly active in the liver, kidneys, small intestine, and pancreas. It involves two key vitamin B6-dependent enzymes:

-

Cystathionine β-Synthase (CBS): This enzyme catalyzes the condensation of homocysteine with serine to form cystathionine.[7]

-

Homocysteine + Serine --(Cystathionine β-Synthase, Vitamin B6)--> Cystathionine + H₂O

-

-

Cystathionine γ-Lyase (CTH): CTH then cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia.

-

Cystathionine --(Cystathionine γ-Lyase, Vitamin B6)--> Cysteine + α-Ketobutyrate + NH₃

-

Regulation of Homocysteine Metabolism

The flux of homocysteine through the remethylation and transsulfuration pathways is tightly regulated by the interplay of allosteric effectors, substrate availability, and the expression levels of key enzymes.

-

S-Adenosylmethionine (SAM): SAM, the universal methyl donor synthesized from methionine, is a critical allosteric regulator.

-

Activator of Transsulfuration: High levels of SAM allosterically activate CBS, directing homocysteine towards the transsulfuration pathway for catabolism.

-

Inhibitor of Remethylation: SAM inhibits methylenetetrahydrofolate reductase (MTHFR), the enzyme that produces 5-MTHF for the MS-dependent remethylation pathway. This prevents the remethylation of homocysteine when methionine levels (and thus SAM) are high.

-

-

Genetic Factors: Polymorphisms in the genes encoding key enzymes can significantly impact homocysteine metabolism. The most studied is the C677T polymorphism in the MTHFR gene, which leads to a thermolabile variant of the enzyme with reduced activity, often resulting in elevated homocysteine levels, especially in individuals with low folate status.[8][9]

Quantitative Data on Enzyme Kinetics

The following table summarizes key kinetic parameters for the primary enzymes involved in homocysteine metabolism. These values are essential for computational modeling and for understanding the dynamics of the metabolic network.

| Enzyme | Substrate(s) | Km | kcat | Catalytic Efficiency (kcat/Km) | Notes |

| Methionine Synthase (MS) | Homocysteine | - | - | - | Follows an ordered sequential mechanism where 5-MTHF binds before homocysteine.[1][10] |

| 5-Methyltetrahydrofolate | - | - | - | ||

| Betaine-Homocysteine S-Methyltransferase (BHMT) | Homocysteine | 7.9 µM[6] | - | - | Exhibits an ordered bi-bi reaction mechanism with homocysteine as the first substrate to bind.[5][11] |

| Betaine | 1.1 µM (in presence of Hcy)[6] | - | - | ||

| Betaine-Homocysteine S-Methyltransferase 2 (BHMT-2) | S-methylmethionine (SMM) | 0.94 mM[12] | Similar to BHMT[12] | 5-fold lower than BHMT with betaine[12] | Cannot use betaine as a methyl donor.[12] |

| Cystathionine β-Synthase (CBS) | Homocysteine | - | - | - | Activity is allosterically activated by S-adenosylmethionine (SAM). |

| Serine | - | - | - |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible investigation of homocysteine metabolism.

Measurement of Total Homocysteine in Plasma by HPLC

This method involves the reduction of disulfide bonds, deproteinization, derivatization with a fluorescent marker, and subsequent separation and quantification by high-performance liquid chromatography (HPLC).

Materials:

-

Blood collection tubes with EDTA

-

Centrifuge

-

Tri-n-butylphosphine (TBP)

-

Trichloroacetic acid (TCA)

-

Sodium hydroxide (NaOH)

-

Borate buffer (pH 9.5) with EDTA

-

Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F)

-

HPLC system with a fluorescence detector and a C18 reversed-phase column

-

Homocysteine standards

Procedure:

-

Sample Collection and Preparation: Collect venous blood in EDTA tubes. Centrifuge at 2000 x g for 10 minutes at 4°C within 30 minutes of collection.[13] Plasma can be stored at -20°C.

-

Reduction: To 150 µL of plasma or homocysteine calibrator, add 15 µL of 10% (v/v) TBP in dimethylformamide. Incubate for 30 minutes at 4°C.[14]

-

Deproteinization: Add 150 µL of 10% (w/v) TCA and centrifuge to precipitate proteins.[14]

-

Derivatization: Mix 50 µL of the supernatant with 10 µL of 1.55 M NaOH, 125 µL of 0.125 M borate buffer (pH 9.5) containing 4 mM EDTA, and 50 µL of 1 g/L SBD-F. Incubate for 60 minutes at 60°C.[14]

-

HPLC Analysis: Inject 20 µL of the derivatized sample onto the HPLC system. Use an isocratic elution with a mobile phase of 0.1 M KH₂PO₄ (pH 2.0) containing 4% acetonitrile at a flow rate of 0.8 mL/min.[14] Detect the fluorescent derivatives with an excitation wavelength of 385 nm and an emission wavelength of 515 nm.[15]

-

Quantification: Generate a standard curve using known concentrations of homocysteine and determine the concentration in the samples by comparing their peak areas to the standard curve.

Cystathionine β-Synthase (CBS) Enzyme Activity Assay

CBS activity can be measured by quantifying the production of cystathionine from homocysteine and serine.

Materials:

-

Tissue homogenate or purified CBS

-

Buffer (e.g., Tris-HCl, pH 8.6)

-

L-homocysteine

-

L-[¹⁴C]serine (radiolabeled)

-

Pyridoxal 5'-phosphate (PLP)

-

Dithiothreitol (DTT)

-

Ion-exchange chromatography column (e.g., Dowex 50W-X8)

-

Scintillation counter

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing buffer, DTT, PLP, L-homocysteine, and the enzyme source.

-

Initiate Reaction: Start the reaction by adding L-[¹⁴C]serine. Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by adding an acid (e.g., perchloric acid).

-

Separation: Separate the radiolabeled product (cystathionine) from the unreacted radiolabeled substrate (serine) using an ion-exchange chromatography column.

-

Quantification: Elute the cystathionine and quantify the radioactivity using a scintillation counter.

-

Calculate Activity: Calculate the enzyme activity based on the amount of radiolabeled cystathionine formed per unit of time and protein concentration.

MTHFR C677T Polymorphism Genotyping by PCR-RFLP

This method identifies the C677T polymorphism in the MTHFR gene using polymerase chain reaction (PCR) followed by restriction fragment length polymorphism (RFLP) analysis.

Materials:

-

Genomic DNA extracted from whole blood

-

PCR primers flanking the C677T polymorphism site

-

Taq DNA polymerase and dNTPs

-

PCR thermocycler

-

HinfI restriction enzyme

-

Agarose gel electrophoresis equipment

-

DNA visualization agent (e.g., ethidium bromide)

Procedure:

-

PCR Amplification: Amplify the region of the MTHFR gene containing the C677T polymorphism using specific primers. A typical PCR product size is 198 bp.

-

Restriction Digestion: The C to T substitution at nucleotide 677 creates a recognition site for the restriction enzyme HinfI.[16] Digest the PCR product with HinfI.

-

Agarose Gel Electrophoresis: Separate the digested DNA fragments on an agarose gel.

-

Genotype Determination:

-

CC (Wild-type): The PCR product is not cleaved by HinfI and remains as a single 198 bp band.

-

CT (Heterozygous): The PCR product from the T allele is cleaved into 175 bp and 23 bp fragments, while the product from the C allele remains uncut. The gel will show bands at 198 bp, 175 bp, and 23 bp (the 23 bp fragment may be difficult to visualize).

-

TT (Homozygous mutant): Both PCR products are cleaved, resulting in 175 bp and 23 bp fragments.

-

Visualizing Metabolic and Experimental Workflows

Diagrams are essential for conceptualizing the complex interactions within the homocysteine metabolic network and for outlining experimental procedures.

Caption: Overview of Homocysteine Metabolism Pathways.

Caption: HPLC Workflow for Homocysteine Measurement.

Caption: MTHFR C677T Genotyping Workflow.

References

- 1. Purification and kinetic mechanism of a mammalian methionine synthase from pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methionine synthase - Wikipedia [en.wikipedia.org]

- 3. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]

- 4. Human Betaine-Homocysteine Methyltransferase (BHMT) and BHMT2: Common Gene Sequence Variation and Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. Dissecting the catalytic mechanism of betaine-homocysteine S-methyltransferase by use of intrinsic tryptophan fluorescence and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tracing the Path from Obesity to Diabetes: How S-Allyl Cysteine Shapes Metabolic Health [mdpi.com]

- 8. Genetic polymorphisms in homocysteine metabolism and response to folate intake: a comprehensive strategy to elucidate useful genetic information - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Genetic Polymorphisms in Homocysteine Metabolism and Response to Folate Intake: A Comprehensive Strategy to Elucidate Useful Genetic Information - PMC [pmc.ncbi.nlm.nih.gov]

- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Betaine-Homocysteine S-Methyltransferase-2 Is an S-Methylmethionine-Homocysteine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eaglebio.com [eaglebio.com]

- 14. academic.oup.com [academic.oup.com]

- 15. frontierspartnerships.org [frontierspartnerships.org]

- 16. Assays for Methylenetetrahydrofolate Reductase Polymorphisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

Homocysteine and its Link to Neurodegenerative Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elevated levels of the sulfur-containing amino acid homocysteine, a condition known as hyperhomocysteinemia, have emerged as a significant and modifiable risk factor for a spectrum of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS). This technical guide provides a comprehensive overview of the intricate relationship between homocysteine and neurodegeneration. It details the molecular mechanisms of homocysteine-induced neurotoxicity, presents quantitative data from clinical studies, outlines key experimental protocols for investigation, and visualizes the critical signaling pathways and research workflows. This document is intended to serve as a detailed resource for researchers, clinicians, and professionals in the pharmaceutical industry engaged in the study and development of therapeutics for these devastating neurological conditions.

Introduction: Homocysteine Metabolism and Neurotoxicity

Homocysteine is a crucial intermediate in the metabolism of methionine, an essential amino acid. Its intracellular concentration is tightly regulated by two primary pathways: remethylation to methionine, which requires folate and vitamin B12, and transsulfuration to cysteine, a process dependent on vitamin B6[1][2][3]. Genetic defects in enzymes involved in these pathways, or deficiencies in the requisite B-vitamin cofactors, can lead to an accumulation of homocysteine in the plasma and cerebrospinal fluid.

The neurotoxic effects of elevated homocysteine are multifaceted and are thought to contribute significantly to the pathogenesis of neurodegenerative diseases. The primary mechanisms of this neurotoxicity include:

-

Excitotoxicity: Homocysteine and its metabolite, homocysteic acid, act as agonists at the N-methyl-D-aspartate (NMDA) receptor.[4][5] This leads to excessive calcium influx into neurons, triggering a cascade of detrimental events, including mitochondrial dysfunction and the activation of apoptotic pathways.[5][6][7]

-

Oxidative Stress: The metabolism of homocysteine can generate reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA within neuronal cells.[8][9][10] This state of heightened oxidative stress is a common feature in many neurodegenerative conditions.[9][11]

-

DNA Damage and Apoptosis: Homocysteine can induce DNA strand breaks, leading to the activation of the nuclear enzyme poly(ADP-ribose) polymerase (PARP).[8] Overactivation of PARP can deplete cellular energy stores and initiate programmed cell death, or apoptosis.[8]

-

Vascular Damage: Hyperhomocysteinemia is a well-established risk factor for cardiovascular and cerebrovascular disease.[2][11] By damaging the endothelial lining of blood vessels, homocysteine can impair cerebral blood flow and contribute to the vascular component of neurodegenerative disorders.

Quantitative Data: Homocysteine Levels in Neurodegenerative Disorders

Numerous studies have investigated the association between plasma homocysteine levels and the risk and severity of various neurodegenerative disorders. The following tables summarize quantitative data from meta-analyses and large-scale clinical studies.

| Disease | Patient Group (n) | Mean Plasma Homocysteine (µmol/L) (± SD) | Control Group (n) | Mean Plasma Homocysteine (µmol/L) (± SD) | Key Finding | Reference |

| Alzheimer's Disease | 816 | High (>14 µmol/L) | - | - | High homocysteine levels increased the risk of Alzheimer's disease over an 8-year follow-up. | Journal of the American Medical Association, 2002[12] |

| (Meta-analysis of 19 studies) | Elevated | - | Normal | Elevated homocysteine is associated with a higher risk of cognitive decline, cognitive impairment, and dementia. | Journal of Alzheimer's Disease, 2014[12] | |

| (Meta-analysis of 26 studies) | Elevated | - | Normal | Higher homocysteine levels are associated with a higher risk of Alzheimer's disease. | Journal of Alzheimer's Disease, 2019[12] | |

| Parkinson's Disease | 31 | >14 µmol/L | 66 | Normal | Patients with hyperhomocysteinemia were more depressed and had worse cognitive performance. | Archives of Neurology, 2003[13][14] |

| Amyotrophic Lateral Sclerosis (ALS) | 65 (Plasma) 69 (CSF) | 12.4 (Plasma) 0.46 (CSF) | 67 (Plasma) 55 (CSF) | 7.26 (Plasma) 0.24 (CSF) | Homocysteine levels were significantly higher in both the plasma and cerebrospinal fluid of ALS patients. | Not specified in provided search results. |

Experimental Protocols

Measurement of Total Plasma Homocysteine by High-Performance Liquid Chromatography (HPLC)

This protocol describes a common method for the determination of total homocysteine in plasma samples using HPLC with fluorescence detection.

1. Sample Collection and Preparation:

- Collect whole blood in EDTA-containing tubes.

- Centrifuge the blood sample at 3,000 rpm for 20 minutes within one hour of collection to separate the plasma.

- Store the plasma at -80°C until analysis.

2. Reduction and Deproteinization:

- To 50 µL of plasma, add 25 µL of a suitable internal standard (e.g., cystamine) and 25 µL of phosphate-buffered saline (PBS), pH 7.4.

- Add 10 µL of 100 g/L tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds and release protein-bound homocysteine. Incubate for 30 minutes at room temperature.[15]

- Precipitate proteins by adding 90 µL of 100 g/L trichloroacetic acid containing 1 mmol/L EDTA.[15]

- Centrifuge the sample at 13,000 g for 10 minutes.[15]

3. Derivatization:

- Transfer 50 µL of the supernatant to a new vial.

- Add 10 µL of 1.55 mol/L NaOH, 125 µL of 0.125 mol/L borate buffer (pH 9.5) with 4 mmol/L EDTA, and 50 µL of 1 g/L 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) in the borate buffer.[15][16]

- Incubate the mixture at 60°C for 60 minutes to allow for the fluorescent labeling of the thiols.[15][16]

4. HPLC Analysis:

- Inject a 10 µL volume of the derivatized sample onto an HPLC system.

- Column: Prodigy ODS2 analytical column (150 x 3.2 mm, 5 µm) or similar C18 column.[15]

- Mobile Phase: Isocratic elution with 0.1 mol/L acetic acid-acetate buffer (pH 5.5) containing 3% methanol.[15]

- Flow Rate: 0.7 mL/min.[15]

- Detection: Fluorescence detector with an excitation wavelength of 385 nm and an emission wavelength of 515 nm.[15]

- Quantify homocysteine levels by comparing the peak area to that of the internal standard and a standard curve.

Clinical Diagnosis of Neurodegenerative Disorders

Accurate diagnosis is paramount for patient stratification in clinical research. The following are widely used diagnostic criteria.

Alzheimer's Disease: The National Institute of Neurological and Communicative Disorders and Stroke and the Alzheimer's Disease and Related Disorders Association (NINCDS-ADRDA) criteria are commonly used in research settings.[17] These criteria involve:

- Clinical Examination: A thorough neurological and physical examination.

- Neuropsychological Testing: Assessment of memory and other cognitive domains.

- Biomarker Analysis: Analysis of cerebrospinal fluid (CSF) for amyloid-beta 42 (Aβ42) and tau proteins, or positron emission tomography (PET) imaging for amyloid plaques.[18][19]

- Exclusion of Other Causes: Ruling out other potential causes of dementia through laboratory tests (e.g., vitamin B12, thyroid function) and structural brain imaging (MRI or CT).[20]

Parkinson's Disease: The UK Parkinson's Disease Society Brain Bank Clinical Diagnostic Criteria are a widely accepted standard.[21][22][23][24][25] Diagnosis is based on a three-step process:

- Step 1: Diagnosis of Parkinsonian Syndrome: Requires the presence of bradykinesia (slowness of movement) and at least one of the following: muscular rigidity, 4-6 Hz rest tremor, or postural instability.[22][24][25]

- Step 2: Exclusion Criteria: A list of features that would exclude a diagnosis of idiopathic Parkinson's disease, such as a history of repeated strokes, definite encephalitis, or a poor response to levodopa.[22][25]

- Step 3: Supportive Criteria: Three or more of the following are required for a definite diagnosis: unilateral onset, presence of a rest tremor, progressive nature of the disorder, and an excellent response to levodopa.[22][25]

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key molecular pathways involved in homocysteine-induced neurotoxicity.

References

- 1. Folate - Wikipedia [en.wikipedia.org]

- 2. Vitamin B12 - Health Professional Fact Sheet [ods.od.nih.gov]

- 3. Folic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 4. frontiersin.org [frontiersin.org]

- 5. Homocysteine-NMDA receptor mediated activation of extracellular-signal regulated kinase leads to neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Homocysteine-NMDA receptor-mediated activation of extracellular signal-regulated kinase leads to neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Homocysteine Elicits a DNA Damage Response in Neurons That Promotes Apoptosis and Hypersensitivity to Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chronic exposure of homocysteine in mice contributes to dopamine loss by enhancing oxidative stress in nigrostriatum and produces behavioral phenotypes of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Controversial Role of Homocysteine in Neurology: From Labs to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. frontierspartnerships.org [frontierspartnerships.org]

- 17. Montreal Cognitive Assessment (MoCA) [mdcalc.com]

- 18. youtube.com [youtube.com]

- 19. m.youtube.com [m.youtube.com]

- 20. youtube.com [youtube.com]

- 21. Clinical diagnostic criteria for Parkinson's disease [jstage.jst.go.jp]

- 22. frontiersin.org [frontiersin.org]

- 23. scribd.com [scribd.com]

- 24. UK Parkinson Society Brain Bank clinical diagnostic criteria (1992) - Neurotorium [neurotorium.org]

- 25. UK Parkinson’s Disease Society Brain Bank Diagnostic Criteria - Clinical effectiveness and cost-effectiveness of physiotherapy and occupational therapy versus no therapy in mild to moderate Parkinson’s disease: a large pragmatic randomised controlled trial (PD REHAB) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Genetic Determinants of Hyperhomocysteinemia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genetic factors contributing to hyperhomocysteinemia, a condition characterized by elevated levels of homocysteine in the blood. This document delves into the core genetic determinants, presents quantitative data on allele frequencies and associated risks, outlines detailed experimental protocols for genetic and enzymatic analysis, and visualizes the key metabolic pathways involved. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are engaged in studying and targeting hyperhomocysteinemia and its associated pathologies.

Introduction to Hyperhomocysteinemia and its Genetic Basis

Hyperhomocysteinemia is a significant risk factor for a multitude of clinical conditions, including cardiovascular diseases (such as venous thrombosis, coronary artery disease, and stroke), neural tube defects, and neurodegenerative disorders.[1][2][3][4][5][6] The metabolism of the sulfur-containing amino acid homocysteine is tightly regulated by a series of enzymatic reactions primarily within the methionine cycle and the transsulfuration pathway. Genetic variations in the genes encoding the key enzymes of these pathways can lead to impaired enzyme function, resulting in the accumulation of homocysteine in the plasma.

The inheritance of hyperhomocysteinemia can be broadly categorized into two forms:

-

Severe Hyperhomocysteinemia (Homocystinuria): This is a rare autosomal recessive disorder characterized by very high levels of plasma homocysteine.[7] It is most commonly caused by mutations in the CBS gene, leading to a deficiency in the cystathionine β-synthase enzyme.[7][8][9]

-

Mild to Moderate Hyperhomocysteinemia: This more common form is often multifactorial, arising from a combination of genetic predispositions and environmental factors, such as deficiencies in B vitamins (folate, B6, and B12). Common polymorphisms in genes like MTHFR, MTR, and MTRR are significant contributors to this form of hyperhomocysteinemia.

This guide will focus on the key genetic determinants implicated in both severe and mild to moderate hyperhomocysteinemia.

Key Genes and Polymorphisms in Homocysteine Metabolism

Several genes play crucial roles in maintaining homocysteine homeostasis. Variations within these genes can significantly impact an individual's susceptibility to hyperhomocysteinemia.

MTHFR (Methylenetetrahydrofolate Reductase)

The MTHFR gene encodes the enzyme methylenetetrahydrofolate reductase, a critical enzyme in the folate cycle that catalyzes the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. 5-methyltetrahydrofolate serves as the methyl donor for the remethylation of homocysteine to methionine.

Two common and clinically significant polymorphisms in the MTHFR gene are:

-

C677T (rs1801133): A C-to-T transition at nucleotide 677 results in an alanine-to-valine substitution in the MTHFR protein. This variant leads to a thermolabile enzyme with reduced activity. Individuals with the TT genotype have significantly higher plasma homocysteine levels, particularly in the context of low folate status.[2][4][6]

-

A1298C (rs1801131): An A-to-C transversion at nucleotide 1298 leads to a glutamate-to-alanine substitution. While the A1298C polymorphism on its own has a less pronounced effect on MTHFR activity compared to C677T, compound heterozygosity (C677T and A1298C) can also result in reduced enzyme function.[5]

CBS (Cystathionine β-Synthase)

The CBS gene encodes the enzyme cystathionine β-synthase, which catalyzes the first step of the transsulfuration pathway, converting homocysteine and serine to cystathionine. Severe deficiency of CBS due to mutations in the CBS gene is the most common cause of homocystinuria.[8][9] Numerous mutations in the CBS gene have been identified, leading to varying degrees of enzyme deficiency.

MTR (Methionine Synthase) and MTRR (Methionine Synthase Reductase)

-

The MTR gene encodes methionine synthase, which is responsible for the remethylation of homocysteine to methionine, utilizing 5-methyltetrahydrofolate as a methyl donor and vitamin B12 (as methylcobalamin) as a cofactor.

-

The MTRR gene encodes methionine synthase reductase, an enzyme essential for maintaining the active state of methionine synthase.

Polymorphisms in both MTR and MTRR genes can affect the efficiency of the remethylation pathway and contribute to elevated homocysteine levels.

Quantitative Data on Genetic Variants

The prevalence of key genetic polymorphisms and their impact on homocysteine levels and disease risk vary across different populations. The following tables summarize key quantitative data.

Table 1: Allele Frequencies of MTHFR C677T and A1298C Polymorphisms in Different Populations

| Population | MTHFR C677T (T Allele Frequency) | MTHFR A1298C (C Allele Frequency) |

| European | 0.30 - 0.40 | 0.25 - 0.35 |

| Asian | 0.30 - 0.50 | 0.15 - 0.25 |

| African | 0.05 - 0.15 | 0.10 - 0.20 |

| Hispanic | 0.40 - 0.50 | 0.15 - 0.25 |

Note: Frequencies can vary significantly within continental populations.

Table 2: Impact of MTHFR Genotypes on Plasma Homocysteine Levels

| MTHFR C677T Genotype | Mean Plasma Homocysteine Level (µmol/L) (in low folate status) |

| CC (Wild Type) | 10 - 12 |

| CT (Heterozygous) | 12 - 15 |

| TT (Homozygous) | > 15 |

Table 3: Odds Ratios for Clinical Outcomes Associated with MTHFR C677T Polymorphism

| Clinical Outcome | Genotype Comparison | Pooled Odds Ratio (95% CI) |

| Venous Thromboembolism (Asian Population) | TT vs. CC+CT | 1.49 (1.16 - 1.92)[2] |

| Ischemic Stroke (Overall) | TT vs. CC | 1.37 (1.15 - 1.64)[3] |

| Ischemic Stroke (Asian Population) | TT vs. CC | 1.67 (1.36 - 2.06)[6] |

Metabolic Pathways and Experimental Workflows

Homocysteine Metabolism Pathways

The intricate balance of homocysteine metabolism is maintained by the interplay of the methionine cycle and the transsulfuration pathway.

Caption: Overview of Homocysteine Metabolism.

This diagram illustrates the central role of homocysteine at the intersection of the methionine cycle and the transsulfuration pathway, highlighting the key enzymes that are genetically variable.

Experimental Workflow for Genetic Analysis

The identification of genetic variants associated with hyperhomocysteinemia typically follows a standardized workflow from sample collection to data analysis.

Caption: Workflow for Genetic Variant Analysis.

This diagram outlines the sequential steps involved in genotyping for common polymorphisms associated with hyperhomocysteinemia.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of genetic determinants of hyperhomocysteinemia.

Protocol for MTHFR C677T Genotyping by PCR-RFLP

This protocol describes the detection of the MTHFR C677T polymorphism using Polymerase Chain Reaction (PCR) followed by Restriction Fragment Length Polymorphism (RFLP) analysis.

1. DNA Extraction:

-

Genomic DNA is extracted from whole blood samples using a standard commercial DNA extraction kit, following the manufacturer's instructions. The concentration and purity of the extracted DNA are determined by spectrophotometry.

2. PCR Amplification:

-

Primer Sequences:

-

Forward Primer: 5'-TGA AGG AGA AGG TGT CTG CGG GA-3'

-

Reverse Primer: 5'-AGG ACG GTG CGG TGA GAG TG-3'

-

-

PCR Reaction Mixture (25 µL total volume):

-

10x PCR Buffer: 2.5 µL

-

10 mM dNTPs: 0.5 µL

-

Forward Primer (10 µM): 1.0 µL

-

Reverse Primer (10 µM): 1.0 µL

-

Taq DNA Polymerase (5 U/µL): 0.2 µL

-

Genomic DNA (50 ng/µL): 1.0 µL

-

Nuclease-free water: to 25 µL

-

-

PCR Cycling Conditions:

-

Initial Denaturation: 95°C for 5 minutes

-

35 cycles of:

-

Denaturation: 94°C for 30 seconds

-

Annealing: 62°C for 30 seconds

-

Extension: 72°C for 30 seconds

-

-

Final Extension: 72°C for 7 minutes

-

3. Restriction Digestion:

-

The 198 bp PCR product is digested with the restriction enzyme HinfI.

-

Digestion Reaction Mixture (20 µL total volume):

-

PCR Product: 10 µL

-

10x Restriction Buffer: 2.0 µL

-

HinfI (10 U/µL): 0.5 µL

-

Nuclease-free water: 7.5 µL

-

-

Incubate at 37°C for 3-4 hours.

4. Gel Electrophoresis:

-

The digested products are resolved on a 3% agarose gel stained with a fluorescent DNA dye.

-

Interpretation of Results:

-

CC Genotype (Wild Type): One band at 198 bp (uncut).

-

TT Genotype (Homozygous Mutant): Two bands at 175 bp and 23 bp.

-

CT Genotype (Heterozygous): Three bands at 198 bp, 175 bp, and 23 bp.

-

Protocol for Cystathionine β-Synthase (CBS) Enzyme Activity Assay in Plasma

This protocol outlines a method to measure CBS activity in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

1. Sample Preparation:

-

Collect blood in EDTA-containing tubes and centrifuge to obtain plasma. Store plasma at -80°C until analysis.

2. Enzyme Reaction:

-

Reaction Mixture:

-

Plasma: 20 µL

-

Reaction Buffer (containing stable isotope-labeled serine, e.g., d3-serine, as a substrate, and other necessary cofactors like pyridoxal-5'-phosphate).

-

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 4 hours).

3. Reaction Termination and Product Measurement:

-

Stop the reaction by adding a protein precipitation agent (e.g., trichloroacetic acid).

-

Centrifuge to pellet the precipitated proteins.

-

Analyze the supernatant for the presence of the stable isotope-labeled product (d2-cystathionine) using a validated LC-MS/MS method.

4. Data Analysis:

-

Quantify the amount of d2-cystathionine produced.

-

CBS activity is expressed as nmol of product formed per hour per mL of plasma.

Protocol for Plasma Homocysteine Measurement by HPLC with Fluorescence Detection

This is a widely used method for the quantitative determination of total plasma homocysteine.

1. Sample Preparation:

-

Collect blood in EDTA tubes.

-

Immediately place the tubes on ice and centrifuge within 1 hour to separate plasma.

-

To 100 µL of plasma, add a reducing agent (e.g., dithiothreitol) to reduce disulfide bonds and release protein-bound homocysteine.

-

Precipitate proteins with an acid (e.g., perchloric acid).

-

Centrifuge and collect the supernatant.

2. Derivatization:

-

The free thiol groups in the supernatant, including homocysteine, are derivatized with a fluorescent reagent (e.g., 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate, SBD-F) to make them detectable by a fluorescence detector.

3. HPLC Analysis:

-

Inject the derivatized sample into a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column.

-

Use a suitable mobile phase gradient to separate the different thiol derivatives.

-

Detect the fluorescently labeled homocysteine using a fluorescence detector.

4. Quantification:

-

Generate a standard curve using known concentrations of homocysteine.

-

Quantify the homocysteine concentration in the plasma samples by comparing their peak areas to the standard curve.

Conclusion and Future Directions

The genetic determinants of hyperhomocysteinemia are well-established, with common polymorphisms in genes like MTHFR and rare mutations in genes like CBS playing significant roles in disease susceptibility. The methodologies outlined in this guide provide a robust framework for the investigation of these genetic factors in both research and clinical settings.

Future research should continue to explore the complex interplay between genetic and environmental factors in the development of hyperhomocysteinemia. The identification of novel genetic modifiers and a deeper understanding of the functional consequences of known variants will be crucial for the development of personalized therapeutic strategies. For drug development professionals, targeting the enzymatic pathways affected by these genetic variations holds promise for the creation of novel therapies to manage hyperhomocysteinemia and mitigate its associated health risks. The continued refinement of high-throughput genotyping and metabolomic profiling technologies will further enhance our ability to stratify patients and tailor interventions based on their individual genetic and metabolic profiles.

References

- 1. Guidelines for the diagnosis and management of cystathionine beta-synthase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Meta-analysis of the relationship between methylenetetrahydrofolate reductase C677T and A1298C polymorphism and venous thromboembolism in the Caucasian and Asian - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Meta-analysis study to evaluate the association of MTHFR C677T polymorphism with risk of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Association of methylenetetrahydrofolate reductase (MTHFR) rs1801133 (677C>T) gene polymorphism with ischemic stroke risk in different populations: An updated meta-analysis [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Biochemical Conversion of Methionine to Homocysteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biochemical pathway leading from the essential amino acid methionine to the critical metabolic intermediate, homocysteine. This pathway, central to cellular methylation and sulfur metabolism, is of significant interest in various fields of research, including drug development, due to its implications in a wide range of human diseases. This document details the enzymatic reactions, regulatory mechanisms, quantitative data on enzyme kinetics and metabolite concentrations, and established experimental protocols for studying this pathway.

The Core Pathway: From Methionine to Homocysteine

The conversion of methionine to homocysteine is a fundamental cellular process known as the methionine cycle. This cycle is responsible for the production of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological reactions, and subsequently regenerates methionine from homocysteine. The initial steps of this cycle, leading to the synthesis of homocysteine, are outlined below.

The process begins with the activation of methionine. The enzyme Methionine Adenosyltransferase (MAT) catalyzes the reaction between methionine and adenosine triphosphate (ATP) to form S-adenosylmethionine (SAM).[1] This reaction is unique in that all three phosphate groups of ATP are cleaved off.

SAM possesses a chemically reactive methyl group attached to its sulfur atom, making it an excellent methyl donor for numerous methylation reactions. These reactions are catalyzed by a large family of enzymes known as methyltransferases . In these reactions, the methyl group from SAM is transferred to a variety of acceptor molecules, including DNA, RNA, proteins, and small molecules.

Following the donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH) .[1] SAH is a potent inhibitor of most methyltransferases, and its accumulation can lead to the cessation of cellular methylation reactions.

To prevent this inhibition and to continue the methionine cycle, SAH is rapidly hydrolyzed by the enzyme S-adenosylhomocysteine hydrolase (SAHH) . This reversible reaction yields adenosine and homocysteine , the final product of this segment of the pathway.[1] Homocysteine can then be either remethylated back to methionine or enter the transsulfuration pathway for the synthesis of cysteine.

Quantitative Data

Kinetic Properties of Key Enzymes

The efficiency and regulation of the methionine to homocysteine pathway are dictated by the kinetic properties of its core enzymes. The following table summarizes key kinetic parameters for mammalian Methionine Adenosyltransferase (MAT) isoenzymes and S-adenosylhomocysteine hydrolase (SAHH). It is important to note that kinetic parameters for methyltransferases are highly specific to the individual enzyme and its substrate and are therefore not included in this general overview. For a representative methyltransferase, data for Glycine N-methyltransferase (GNMT) is provided.

| Enzyme | Substrate(s) | Km (µM) | Vmax or kcat | Source(s) |

| Methionine Adenosyltransferase | ||||

| MAT I (α form, rat liver) | L-Methionine | 41 | - | [2] |

| MAT II (γ form, rat kidney) | L-Methionine | 8 | - | [2] |

| MAT III (β form, rat liver) | L-Methionine | 215 | - | [2] |

| MAT alpha (rat liver) | L-Methionine | 17 | - | [3] |

| MAT beta (rat liver) | L-Methionine | 500 | - | [3] |

| MAT gamma (rat kidney) | L-Methionine | 6 | - | [3] |

| S-adenosylhomocysteine hydrolase | ||||

| Human SAHH (recombinant) | SAH | 21.8 | 22.9 µM/min | [4] |

| Glycine N-methyltransferase | ||||

| Rabbit Liver GNMT | Glycine | 2200 | - | [5] |

| Rabbit Liver GNMT | S-adenosylmethionine | 100 | - | [5] |

Note: Km (Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax. Vmax is the maximum rate of the reaction. kcat (turnover number) is the number of substrate molecules each enzyme site converts to product per unit time. Dashes indicate data not provided in the cited source.

Concentrations of Methionine Cycle Metabolites

The steady-state concentrations of methionine cycle intermediates vary across different tissues and physiological conditions. The following table provides a summary of reported concentrations in various mammalian samples.

| Metabolite | Sample Type | Species | Concentration Range | Source(s) |

| Methionine | Plasma | Human | 13 - 45 µmol/L | [6] |

| Liver | Mouse | ~50 - 100 nmol/g tissue | [7] | |

| Heart | Rat | ~20 nmol/g tissue | [8] | |

| Heart | Horse | ~5 nmol/g tissue | [8] | |

| Cerebral Cortex | Human | 20 - 40 nmol/g tissue | [9] | |

| SAM | Plasma | Human | 48 - 57 nmol/L | [10] |

| Plasma | Human | 120 ± 36 nM | [11] | |

| Liver | Mouse | ~60 - 80 nmol/g tissue | [7] | |

| Cerebral Cortex | Human | 15 - 30 nmol/g tissue | [9] | |

| SAH | Plasma | Human | 21.5 ± 6.5 nM | [11] |

| Liver | Mouse | ~5 - 15 nmol/g tissue | [7] | |

| Cerebral Cortex | Human | 0.5 - 1.5 nmol/g tissue | [9] | |

| Homocysteine | Plasma (Total) | Human | < 10.7 µmol/L (infant) | [6] |

| Cerebral Cortex | Human | 0.1 - 0.3 nmol/g tissue | [9] |

Note: Concentrations can be influenced by various factors including diet, age, and genetic background.

Experimental Protocols

Enzyme Activity Assays

This protocol is based on the detection of pyrophosphate (PPi), a product of the MAT-catalyzed reaction.

Principle: MAT synthesizes SAM and PPi from methionine and ATP. The PPi is then enzymatically metabolized to a product that reacts with a probe to generate a stable chromophore, which can be measured by absorbance.

Materials:

-

MAT Assay Buffer

-

MAT Substrate Mix (containing Methionine and ATP)

-

Detection Enzyme Mix

-

MAT Probe

-

Pyrophosphate Standard

-

96-well clear flat-bottom plate

-

Microplate spectrophotometer

Procedure:

-

Sample Preparation: Homogenize tissue or lyse cells in ice-cold MAT Assay Buffer. Centrifuge to remove debris and collect the supernatant.

-

Standard Curve Preparation: Prepare a pyrophosphate standard curve by diluting the Pyrophosphate Standard in MAT Assay Buffer.

-

Reaction Setup: Add samples, standards, and a positive control to the wells of the 96-well plate.

-

Reaction Initiation: Add the Reaction Mix (containing MAT Substrate Mix, Detection Enzyme Mix, and MAT Probe) to all wells.

-

Incubation: Incubate the plate at 37°C.

-

Measurement: Measure the absorbance at 570 nm at multiple time points (kinetic mode) or at a single endpoint.

-

Calculation: Calculate the MAT activity based on the rate of change in absorbance and the standard curve. One unit of MAT activity is defined as the amount of enzyme that generates 1 µmole of pyrophosphate per minute.[12]

This protocol measures the production of homocysteine from the hydrolysis of SAH.

Principle: SAHH hydrolyzes SAH to adenosine and homocysteine. The free thiol group of the newly formed homocysteine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product that can be quantified spectrophotometrically at 412 nm.[4][13]

Materials:

-

Phosphate buffer (pH 7.2-8.0)

-

S-adenosylhomocysteine (SAH) solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Purified SAHH enzyme or cell/tissue lysate

-

UV-Vis spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing phosphate buffer, SAH, and DTNB.

-

Reaction Initiation: Initiate the reaction by adding the SAHH enzyme or lysate to the cuvette.

-

Measurement: Immediately monitor the increase in absorbance at 412 nm over time at a constant temperature (e.g., 37°C).

-

Calculation: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of TNB (13,600 M-1cm-1).[13] One unit of SAHH activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of homocysteine per minute.[14]

Quantification of Methionine Cycle Metabolites

This method allows for the separation and quantification of SAM and SAH in biological samples.

Principle: SAM and SAH are extracted from the sample, separated by reverse-phase high-performance liquid chromatography (HPLC), and detected by their ultraviolet (UV) absorbance at approximately 258 nm.[15]

Materials:

-

Perchloric acid

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile phase (e.g., aqueous buffer with an organic modifier like methanol or acetonitrile)

-

SAM and SAH standards

Procedure:

-

Sample Preparation: Homogenize tissues or lyse cells in cold perchloric acid to precipitate proteins and extract the metabolites. Centrifuge and collect the supernatant.

-

Chromatographic Separation: Inject the supernatant onto the C18 column. Elute the compounds using an isocratic or gradient mobile phase.

-

Detection: Monitor the eluent at 258 nm. Identify SAM and SAH peaks based on their retention times compared to the standards.

-

Quantification: Quantify the concentrations of SAM and SAH by comparing the peak areas of the samples to a standard curve generated from known concentrations of the standards.[15][16]

This highly sensitive and specific method allows for the simultaneous quantification of multiple metabolites in the methionine cycle.

Principle: Metabolites are extracted from the sample and separated by liquid chromatography (LC). The separated compounds are then ionized and detected by a tandem mass spectrometer (MS/MS). The mass spectrometer is set to monitor specific parent-to-daughter ion transitions for each metabolite, allowing for highly specific and sensitive quantification.[17][18]

Materials:

-

LC-MS/MS system (e.g., triple quadrupole)

-

Appropriate LC column (e.g., C8 or C18)

-

Mobile phases (e.g., water and methanol with formic acid)

-

Internal standards (stable isotope-labeled versions of the metabolites)

-

Reagents for sample preparation (e.g., dithiothreitol (DTT) for reducing disulfide bonds, methanol or acetonitrile for protein precipitation)

Procedure:

-

Sample Preparation:

-

LC Separation: Inject the prepared sample into the LC system for chromatographic separation.

-

MS/MS Detection: The eluent from the LC is introduced into the mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor/product ion transitions for each analyte and its internal standard are monitored.

-

Quantification: The concentration of each metabolite is determined by calculating the ratio of the peak area of the endogenous metabolite to its corresponding stable isotope-labeled internal standard and comparing this ratio to a standard curve.[19][20]

Visualizations

Biochemical Pathway

Caption: The core biochemical pathway from methionine to homocysteine.

Experimental Workflow: LC-MS/MS Quantification

Caption: A typical workflow for quantifying methionine cycle metabolites using LC-MS/MS.

References

- 1. Methionine Cycle Metabolism Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 2. Fractionation and kinetic properties of rat liver and kidney methionine adenosyltransferase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multiple species of mammalian S-adenosylmethionine synthetase. Partial purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of human S-adenosyl-homocysteine hydrolase in vitro and identification of its potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Reversed-phase high-performance liquid chromatography procedure for the simultaneous determination of S-adenosyl-L-methionine and S-adenosyl-L-homocysteine in mouse liver and the effect of methionine on their concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methionine Metabolism Is Down-Regulated in Heart of Long-Lived Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 12. content.abcam.com [content.abcam.com]

- 13. researchgate.net [researchgate.net]

- 14. S-Adenosyl-L-Homocysteine Hydrolase, Recombinant - Creative Enzymes [creative-enzymes.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Targeted Metabolic Profiling of Methionine Cycle Metabolites and Redox Thiol Pools in Mammalian Plasma, Cells and Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Method for the Simultaneous Analysis of Methionine Pathway Metabolites and Methylmalonic Acid [restek.com]

- 19. [PDF] High-throughput and simultaneous quantitative analysis of homocysteine–methionine cycle metabolites and co-factors in blood plasma and cerebrospinal fluid by isotope dilution LC–MS/MS | Semantic Scholar [semanticscholar.org]

- 20. tandfonline.com [tandfonline.com]

The Central Axis of Cellular Regulation: A Technical Guide to the Functional Interplay of S-Adenosylmethionine and Homocysteine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical cellular functions of S-adenosylmethionine (SAM) and its intricate relationship with homocysteine. As the universal methyl donor, SAM is a pivotal molecule in a vast array of biochemical reactions essential for cellular homeostasis, while homocysteine stands at a crucial metabolic crossroads, influencing pathways vital for cellular health and disease. This document details the core metabolic pathways, presents quantitative data on key enzymatic reactions, provides detailed experimental protocols for the study of these molecules, and visualizes the complex signaling networks involved.

Core Metabolic Pathways

The metabolism of SAM and homocysteine is primarily governed by three interconnected pathways: the Methionine Cycle, the Transsulfuration Pathway, and the Polyamine Synthesis Pathway. These pathways collectively regulate cellular methylation potential, redox status, and the synthesis of essential biomolecules.

The Methionine Cycle: Regeneration of a Universal Methyl Donor

The methionine cycle is a fundamental pathway that produces S-adenosylmethionine (SAM), the primary methyl group donor for a multitude of cellular reactions.[1] Methionine, an essential amino acid, is converted to SAM by the enzyme Methionine Adenosyltransferase (MAT).[2] SAM then donates its methyl group to various acceptor molecules, including DNA, RNA, proteins, and lipids, in reactions catalyzed by methyltransferases.[3][4] This process yields S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed to homocysteine and adenosine by SAH hydrolase.[5] Homocysteine can then be remethylated back to methionine to complete the cycle, a reaction catalyzed by methionine synthase, which requires vitamin B12 as a cofactor and 5-methyltetrahydrofolate as a methyl donor.[6]

References

- 1. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]

- 2. Methionine adenosyltransferase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Detection and Quantification of Histone Methyltransferase Activity In Vitro | Springer Nature Experiments [experiments.springernature.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Methionine metabolism and methyltransferases in the regulation of aging and lifespan extension across species - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Nexus: A Technical Guide to B-Vitamin Deficiencies and Hyperhomocysteinemia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homocysteine (Hcy), a sulfur-containing amino acid, occupies a pivotal junction in cellular metabolism. Its concentration is tightly regulated by two primary pathways: remethylation and transsulfuration, both of which are critically dependent on B-vitamins. Deficiencies in folate (vitamin B9), vitamin B12 (cobalamin), and vitamin B6 (pyridoxine) disrupt these pathways, leading to an accumulation of homocysteine in the plasma, a condition known as hyperhomocysteinemia. This state is recognized as an independent risk factor for a multitude of clinical pathologies, including cardiovascular and neurological disorders.[1][2][3] This technical guide provides an in-depth exploration of the biochemical underpinnings of B-vitamin-related hyperhomocysteinemia, presents quantitative data on the impact of these deficiencies, details experimental protocols for assessment, and visualizes the intricate metabolic and experimental workflows.

Introduction: Homocysteine Metabolism

Homocysteine is not obtained from the diet; it is an intermediate product in the metabolism of the essential amino acid methionine.[4][5] The regulation of its intracellular and plasma levels is paramount for maintaining cellular homeostasis. Two key metabolic pathways determine the fate of homocysteine:

-

Remethylation Pathway: This pathway conserves methionine by remethylating homocysteine. It is primarily active in all tissues and involves two key enzymes:

-

Methionine Synthase (MS): Requires vitamin B12 as a cofactor and utilizes 5-methyltetrahydrofolate (the active form of folate) as a methyl donor to convert homocysteine to methionine.[6][7][8]

-

Betaine-Homocysteine Methyltransferase (BHMT): An alternative remethylation route, predominantly in the liver and kidneys, which uses betaine as the methyl donor.[6][9]

-

-

Transsulfuration Pathway: This pathway catabolizes excess homocysteine to cysteine. It is a two-step enzymatic process primarily active in the liver and kidneys:

Deficiencies in folate, vitamin B12, or vitamin B6 disrupt these pathways, leading to elevated homocysteine levels.

Quantitative Impact of B-Vitamin Deficiencies on Homocysteine Levels

The following tables summarize the quantitative effects of folate, vitamin B12, and vitamin B6 deficiencies on plasma homocysteine concentrations as reported in various studies.

Table 1: Impact of Folate Deficiency on Plasma Homocysteine

| Study Population | Baseline Folate Status | Intervention | Duration | Mean Baseline Homocysteine (μmol/L) | Mean Post-Intervention Homocysteine (μmol/L) | Percentage Reduction |

| Folate-deficient subjects (n=4) vs. Controls (n=5)[14] | Deficient (<3 ng/mL) | N/A | N/A | 15.9 ± 2.1 | N/A | N/A (approx. 2x higher than controls) |

| Patients with folate deficiency and cognitive impairment (n=45)[15] | Deficient (<3.6 ng/mL) | 5 mg/day folic acid | 28-63 days | 25.0 ± 18.0 | 11.0 ± 4.3 | 56% |

| Healthy older adults with low baseline folate (n=26)[16] | Low (<4.5 ng/mL) | 400 µ g/day folic acid | 6 weeks | 9.5 | 8.2 | 13.7% |

| Women of child-bearing age[17] | Varied | Doubling of folate intake | N/A | N/A | N/A | 7% reduction per doubling of intake |

Table 2: Impact of Vitamin B12 Deficiency on Plasma Homocysteine

| Study Population | Baseline Vitamin B12 Status | Intervention | Duration | Mean Baseline Homocysteine (μmol/L) | Mean Post-Intervention Homocysteine (μmol/L) | Reference |

| Jackson Heart Study Participants (n=5,064) | Varied | N/A | N/A | N/A | N/A | For every 100 unit increase in vitamin B12, tHcy decreased by 0.2 μmol/L.[18] |

| Patients with pernicious anemia and thrombosis | Low | Vitamin B12 replacement | 6 months | Elevated (specific value not provided) | 21.9 | [19] |

Table 3: Impact of Vitamin B6 Deficiency on Plasma Homocysteine

| Study Population | Baseline Vitamin B6 Status | Intervention | Duration | Mean Baseline Homocysteine (μmol/L) | Mean Post-Intervention Homocysteine (μmol/L) | Percentage Reduction in Post-Methionine Load Increase |

| Vitamin B6-deficient asthma patients (n=22) vs. Controls (n=24)[20] | Deficient | 20 mg/day vitamin B6 | 6 weeks | Significantly higher post-methionine load Hcy vs. controls | N/A | Significant reduction |

| Chronic kidney disease and hemodialysis patients | Varied | N/A | N/A | N/A | N/A | Vitamin B6 status was found to be an independent factor in inflammatory responses, irrespective of homocysteine levels.[21] |

Metabolic Pathways and Experimental Workflows

Homocysteine Metabolic Pathways

The following diagram illustrates the central role of B-vitamins in homocysteine metabolism.

Caption: Homocysteine metabolic pathways and the roles of B-vitamins.

Experimental Workflow for Assessing B-Vitamin Status and Homocysteine Levels

The following diagram outlines a typical experimental workflow for investigating the relationship between B-vitamin deficiencies and hyperhomocysteinemia.

Caption: Experimental workflow for homocysteine and B-vitamin analysis.

Detailed Experimental Protocols

Measurement of Total Plasma Homocysteine by HPLC

This protocol is a synthesized methodology based on established HPLC methods for total homocysteine quantification.[22][23][24]

1. Sample Preparation: a. Collect whole blood in EDTA-containing tubes. b. Immediately place the tubes on ice and centrifuge at 2,000-3,000 x g for 15 minutes at 4°C to separate plasma. c. Transfer the plasma to a new tube and store at -80°C until analysis.

2. Reduction of Disulfide Bonds: a. To 50 µL of plasma, add 10 µL of a reducing agent solution (e.g., 10% tris(2-carboxyethyl)phosphine - TCEP). b. Incubate at room temperature for 30 minutes to reduce homocysteine disulfides.

3. Protein Precipitation: a. Add 90 µL of 10% trichloroacetic acid (TCA) containing 1 mM EDTA to precipitate proteins. b. Vortex and centrifuge at 13,000 x g for 10 minutes.

4. Derivatization: a. Transfer 50 µL of the supernatant to a new tube. b. Add 10 µL of 1.55 M NaOH, 125 µL of 0.125 M borate buffer (pH 9.5) with 4 mM EDTA, and 50 µL of a derivatizing agent solution (e.g., 1 g/L 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate - SBD-F). c. Incubate at 60°C for 60 minutes in the dark.

5. HPLC Analysis: a. Column: C18 reversed-phase column (e.g., 150 x 3.2 mm, 5 µm). b. Mobile Phase: 0.1 M potassium dihydrogen phosphate buffer (pH 2.1) with an acetonitrile gradient. c. Flow Rate: 0.7-1.0 mL/min. d. Detection: Fluorescence detector with excitation at 385 nm and emission at 515 nm. e. Quantification: Calculate homocysteine concentration based on a standard curve prepared with known concentrations of homocysteine.

Measurement of Serum Folate and Vitamin B12

This protocol outlines a general approach for the simultaneous or separate measurement of serum folate and vitamin B12, often performed using automated immunoassay platforms or LC-MS/MS.

1. Sample Preparation: a. Collect whole blood in a serum separator tube. b. Allow the blood to clot at room temperature for 30-60 minutes. c. Centrifuge at 1,000-2,000 x g for 10 minutes. d. Transfer the serum to a new tube, protecting it from light, and store at -20°C or below until analysis. e. For accurate folate measurement, fasting for 6-12 hours prior to blood draw is recommended.[25]

2. Immunoassay Method (Commonly Automated): a. Principle: Competitive binding immunoassays are frequently used. b. Procedure: Follow the specific instructions provided by the manufacturer of the immunoassay kit and the automated analyzer. c. Calibration: Calibrate the instrument using the standards provided with the assay kit. d. Quality Control: Run quality control samples with known concentrations to ensure the accuracy and precision of the results.

3. LC-MS/MS Method (for higher specificity and sensitivity): a. Principle: This method separates the vitamins from other serum components by liquid chromatography and detects them based on their mass-to-charge ratio. b. Sample Pre-treatment: May involve protein precipitation and solid-phase extraction. c. Chromatography: Use a suitable C18 or other specialized column with a gradient elution. d. Mass Spectrometry: Employ a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for quantification. e. Internal Standards: Use stable isotope-labeled internal standards for both folate and vitamin B12 to ensure accurate quantification.

Conclusion

The intricate relationship between B-vitamin status and homocysteine levels is well-established, with deficiencies in folate, vitamin B12, and vitamin B6 being primary causes of hyperhomocysteinemia. Understanding the underlying metabolic pathways and having robust experimental protocols for the quantification of these analytes are crucial for research into the pathophysiology of associated diseases and for the development of targeted therapeutic and preventative strategies. The data clearly indicate that folate deficiency has a particularly strong impact on elevating homocysteine levels. This guide provides a foundational resource for professionals in the field, summarizing the key quantitative data, outlining the metabolic and experimental frameworks, and providing detailed methodologies for essential laboratory assessments. Further research should continue to explore the precise dose-response relationships and the clinical implications of normalizing homocysteine levels through B-vitamin supplementation in various patient populations.

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. [Review of the role of hyperhomocysteinemia and B-vitamin deficiency in neurological and psychiatric disorders--current evidence and preliminary recommendations] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of hyperhomocysteinemia and B-vitamin deficiency in neurological and psychiatric diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Homocysteine Metabolism: Nutritional Modulation and Impact on Health and Disease | Musculoskeletal Key [musculoskeletalkey.com]

- 5. foodforthebrain.org [foodforthebrain.org]

- 6. Methionine Cycle Dietary Regulation and Its Role in Health - Creative Proteomics [creative-proteomics.com]

- 7. mdpi.com [mdpi.com]

- 8. Vitamin B12 , folate, and the methionine remethylation cycle-biochemistry, pathways, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Methionine Cycle - Lifecode Gx Support [support.lifecodegx.com]

- 10. Homocysteine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Transsulfuration pathway - Wikipedia [en.wikipedia.org]

- 13. Vitamin B6 Nutritional Status and Cellular Availability of Pyridoxal 5’-Phosphate Govern the Function of the Transsulfuration Pathway’s Canonical Reactions and Hydrogen Sulfide Production via Side Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Influences of Folate Supplementation on Homocysteine and Cognition in Patients with Folate Deficiency and Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of Folic Acid Supplementation on Serum Folate and Plasma Homocysteine Concentrations in Older Adults: A Dose-Response Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Suppression of Homocysteine Levels by Vitamin B12 and Folates: Age and Gender Dependency in the Jackson Heart Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.co.za [journals.co.za]

- 20. The effect of a subnormal vitamin B-6 status on homocysteine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Vitamin B-6, Independent of Homocysteine, Is a Significant Factor in Relation to Inflammatory Responses for Chronic Kidney Disease and Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Rapid measurement of total plasma homocysteine by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. frontierspartnerships.org [frontierspartnerships.org]

- 25. smartlabsnow.com [smartlabsnow.com]

Homocysteine's Role in One-Carbon Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homocysteine, a sulfur-containing amino acid, occupies a critical juncture in one-carbon metabolism, linking the methionine and folate cycles. Its metabolism is tightly regulated, and disruptions in its homeostasis, leading to hyperhomocysteinemia, are implicated in a range of pathologies, including cardiovascular and neurodegenerative diseases. This guide provides a comprehensive technical overview of homocysteine's role in one-carbon metabolism, detailing the key biochemical pathways, regulatory mechanisms, and the influence of genetic factors. It also presents detailed experimental protocols for the quantification of homocysteine and related metabolites, along with extensive quantitative data to support researchers and drug development professionals in this field.

Introduction to Homocysteine and One-Carbon Metabolism

One-carbon metabolism comprises a series of interconnected pathways that mediate the transfer of one-carbon units, essential for the biosynthesis of nucleotides, amino acids, and for methylation reactions. Homocysteine is a key intermediate in this network, derived from the demethylation of methionine. The fate of homocysteine is primarily twofold: remethylation back to methionine or irreversible catabolism via the transsulfuration pathway to produce cysteine. The balance between these pathways is crucial for maintaining cellular function and is influenced by nutritional status, particularly the availability of B vitamins (B6, B9, and B12), and genetic factors.

Core Biochemical Pathways

Homocysteine metabolism is primarily governed by three interconnected cycles: the methionine cycle, the folate cycle, and the transsulfuration pathway.

The Methionine Cycle

The methionine cycle is central to the regeneration of methionine and the production of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions.

-

Methionine Adenosyltransferase (MAT): Methionine is activated by ATP to form SAM.

-

Methyltransferases (MTs): SAM donates its methyl group to a variety of acceptor molecules, including DNA, RNA, proteins, and lipids, forming S-adenosylhomocysteine (SAH).

-

SAH Hydrolase (SAHH): SAH is hydrolyzed to homocysteine and adenosine in a reversible reaction.

The Folate Cycle

The folate cycle provides the one-carbon units necessary for the remethylation of homocysteine to methionine and for nucleotide biosynthesis.

-

Serine Hydroxymethyltransferase (SHMT): Serine donates a one-carbon unit to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate.

-

Methylenetetrahydrofolate Reductase (MTHFR): 5,10-methylenetetrahydrofolate is irreversibly reduced to 5-methyltetrahydrofolate, the primary methyl donor for homocysteine remethylation.

The Transsulfuration Pathway

The transsulfuration pathway is the primary route for homocysteine catabolism, leading to the synthesis of cysteine.

-

Cystathionine β-Synthase (CBS): Homocysteine condenses with serine to form cystathionine. This reaction is allosterically activated by SAM.

-

Cystathionine γ-Lyase (CTH): Cystathionine is cleaved to produce cysteine, α-ketobutyrate, and ammonia.

Regulatory Mechanisms

The flux of homocysteine through these pathways is tightly regulated to maintain cellular homeostasis.

-

Allosteric Regulation: SAM acts as a key allosteric regulator. It activates CBS, directing homocysteine towards the transsulfuration pathway when methionine levels are high, and inhibits MTHFR, thereby conserving methionine when its levels are low.

-

Nutritional Control: The availability of vitamin B12 (cofactor for methionine synthase), folate (provides one-carbon units), and vitamin B6 (cofactor for CBS and CTH) is critical for efficient homocysteine metabolism. Deficiencies in these vitamins can lead to elevated homocysteine levels.

Genetic Influences on Homocysteine Metabolism

Polymorphisms in genes encoding key enzymes of one-carbon metabolism can significantly impact homocysteine levels. The most well-studied is the MTHFR gene.

-

MTHFR C677T Polymorphism: This common polymorphism results in a thermolabile MTHFR enzyme with reduced activity. Individuals with the TT genotype have significantly lower MTHFR activity and are predisposed to hyperhomocysteinemia, particularly in the context of low folate status.

-

MTHFR A1298C Polymorphism: This polymorphism also leads to reduced MTHFR activity, although to a lesser extent than C677T. Compound heterozygosity (C677T and A1298C) can also result in significantly reduced enzyme function.

Data Presentation

Table 1: Reference Ranges for Key One-Carbon Metabolites in Human Plasma

| Metabolite | Reference Range | Units | Notes |

| Total Homocysteine | 5 - 15 | µmol/L | Varies with age and sex. Levels <10 µmol/L are often considered optimal.[1] |

| S-Adenosylmethionine (SAM) | 76 - 145 | nmol/L | |

| S-Adenosylhomocysteine (SAH) | 10 - 22 | nmol/L | |

| SAM:SAH Ratio | 4 - 8 | A key indicator of cellular methylation potential. | |

| Serum Folate | 5.8 - 32.8 | ng/mL | Post-folic acid fortification era.[2] |

| Erythrocyte Folate | 153 - 515 | ng/mL | Reflects long-term folate status.[2] |

| Vitamin B12 (Cobalamin) | 200 - 900 | pg/mL | |

| Methylmalonic Acid (MMA) | 0.08 - 0.28 | µmol/L | A specific marker for vitamin B12 deficiency.[3] |

Table 2: Impact of MTHFR Polymorphisms on Enzyme Activity and Homocysteine Levels

| MTHFR Genotype | Approximate Enzyme Activity (% of Wild Type) | Associated Plasma Homocysteine Levels |

| C677C (Wild Type) | 100% | Normal |

| C677T (Heterozygous) | 65% | Mildly elevated, especially with low folate |

| T677T (Homozygous) | 30% | Significantly elevated, especially with low folate |

| A1298A (Wild Type) | 100% | Normal |

| A1298C (Heterozygous) | 85% | Minimal effect on homocysteine |

| C1298C (Homozygous) | 60% | Not consistently associated with elevated homocysteine |

| C677T / A1298C (Compound Heterozygous) | 40-50% | Moderately elevated homocysteine |

Table 3: Kinetic Properties of Key Enzymes in Homocysteine Metabolism

| Enzyme | Substrate | Km | Vmax | Notes |

| Methionine Synthase (MTR) | Homocysteine | ~1.7 µM | - | Data from rat liver. |

| 5-Methyl-THF | ~75 µM | - | Data from rat liver. | |

| Cystathionine β-Synthase (CBS) | Homocysteine | ~2.0 mM (substrate inhibition) | - | Data from yeast CBS. |

| Serine | ~1.2 mM | - | Data from yeast CBS. | |